molecular formula C20H17BrN2O4 B11108705 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11108705
M. Wt: 429.3 g/mol
InChI Key: JIQQPNIUPHISLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a benzyloxy group, a bromophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of the benzyloxy and bromophenyl groups, followed by their incorporation into the diazinane trione core. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both benzyloxy and bromophenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17BrN2O4/c1-22-18(24)16(19(25)23(2)20(22)26)11-14-10-15(21)8-9-17(14)27-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

JIQQPNIUPHISLG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.